molecular formula C19H13ClN2O2S B2371055 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 325978-56-1

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2371055
CAS No.: 325978-56-1
M. Wt: 368.84
InChI Key: AFKNQWSCKMFKEF-UHFFFAOYSA-N
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Description

The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring (a type of heterocyclic compound), a naphthalene ring (a type of polycyclic aromatic hydrocarbon), and a carboxamide group (a type of functional group). The presence of these groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and naphthalene), which are planar and conjugated systems. The chlorine atom would add an element of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The chlorine atom and carboxamide group could allow for hydrogen bonding, influencing its solubility in water .

Scientific Research Applications

Antitumor Activity

A study conducted by Ostapiuk, Frolov, and Matiychuk (2017) explored the synthesis of new thiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide, and investigated their antitumor activity. The compounds were synthesized using traditional methods of organic synthesis. The antitumor activity of these compounds was significant, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Diuretic Activity

Another study by Yar and Ansari (2009) focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their in vivo diuretic activity. Among the series, a compound similar to this compound was found to be a promising candidate for diuretic activity (Yar & Ansari, 2009).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) conducted a study on new pyridine derivatives, including similar benzothiazole compounds. They explored their in vitro antimicrobial activity, which showed variable and modest activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified in this case. If this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c1-24-16-9-12-5-3-2-4-11(12)8-14(16)18(23)22-19-21-15-7-6-13(20)10-17(15)25-19/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKNQWSCKMFKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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